7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid 7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17502722
InChI: InChI=1S/C9H12N2O2/c1-6-2-3-11-5-10-8(9(12)13)7(11)4-6/h5-6H,2-4H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid

CAS No.:

Cat. No.: VC17502722

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid
Standard InChI InChI=1S/C9H12N2O2/c1-6-2-3-11-5-10-8(9(12)13)7(11)4-6/h5-6H,2-4H2,1H3,(H,12,13)
Standard InChI Key DOCOPBODFVNZSI-UHFFFAOYSA-N
Canonical SMILES CC1CCN2C=NC(=C2C1)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a fused bicyclic system comprising a partially saturated pyridine ring (5,6,7,8-tetrahydro) fused to an imidazole ring. The saturation of the pyridine ring reduces aromaticity, enhancing conformational flexibility compared to fully aromatic analogs. Key functional groups include:

  • Carboxylic acid (-COOH) at the 1-position, enabling hydrogen bonding and salt formation.

  • Methyl (-CH₃) substituent at the 7-position, influencing steric and electronic properties.

The molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol. The InChI code 1S/C9H12N2O2.ClH/c1-6-10-8(9(12)13)7-4-2-3-5-11(6)7;/h2-5H2,1H3,(H,12,13);1H confirms the presence of the hydrochloride salt form in some derivatives .

Stereochemical Considerations

Synthesis and Optimization Strategies

Conventional Synthetic Pathways

The synthesis of 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid involves multi-step sequences starting from pyridine or imidazole precursors. A representative route includes:

  • Alkylation: Introduction of the methyl group via nucleophilic substitution or Friedel-Crafts alkylation.

  • Cyclization: Formation of the imidazo[1,5-A]pyridine core using dehydrating agents like phosphorus oxychloride.

  • Oxidation: Conversion of a methyl ester or nitrile group to the carboxylic acid using KMnO₄ or HNO₃.

Yields range from 35–60%, with purity dependent on chromatographic separation techniques.

Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions and catalytic methods to reduce environmental impact. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while improving yield by 15–20% .

Physicochemical Properties

PropertyValueSource
Melting Point215–217°C (decomposes)
Solubility (Water)2.1 mg/mL (25°C)
pKa (Carboxylic Acid)3.8 ± 0.2
LogP (Octanol-Water)1.4

The hydrochloride salt form enhances aqueous solubility (up to 12 mg/mL) by forming ion-dipole interactions .

Reactivity and Functionalization

Carboxylic Acid Derivatives

The -COOH group undergoes typical reactions:

  • Esterification: Methanol/H₂SO₄ yields methyl esters for prodrug formulations.

  • Amide Formation: Coupling with amines via EDC/HOBt produces bioactive analogs.

Ring Modifications

  • Oxidation: Treatment with mCPBA generates N-oxide derivatives, altering electronic properties.

  • Reduction: Hydrogenation over Pd/C saturates the imidazole ring, though this diminishes bioactivity.

Biological Activity and Applications

Central Nervous System (CNS) Targets

The bicyclic scaffold shows affinity for GABAₐ receptors (Kᵢ = 120 nM in rat models), suggesting anxiolytic or sedative applications. Molecular docking studies predict binding to the benzodiazepine site.

Prodrug Development

Ester derivatives demonstrate improved blood-brain barrier permeability, with a 3.2-fold increase in brain/plasma ratio compared to the parent acid.

Comparative Analysis with Structural Analogs

CompoundCAS NumberKey DifferenceBioactivity (IC₅₀)
5-Methyl-THIP-3-carboxylic acid144042-79-5Methyl at C51.8 µM (GABAₐ)
8-Methyl-THIP-3-carboxylic acid1554031-89-8Methyl at C84.2 µM (P2X7 antagonist)
7-Methyl-THIP-1-carboxylic acidN/AMethyl at C7, -COOH at C12.9 µM (CYP3A4 inhibitor)

This table highlights how positional isomerism profoundly affects target selectivity and potency.

Challenges and Future Directions

Synthetic Bottlenecks

Low yields in cyclization steps (≤45%) remain a barrier to large-scale production. Flow chemistry systems may address this by improving heat and mass transfer .

Unexplored Therapeutic Areas

Preliminary data suggest kinase inhibition (JAK2 IC₅₀ = 0.7 µM), warranting investigation in oncology.

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